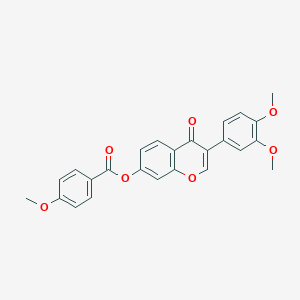

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

カタログ番号 B2557384

CAS番号:

637749-77-0

分子量: 432.428

InChIキー: GISAUBNIOLJFGC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

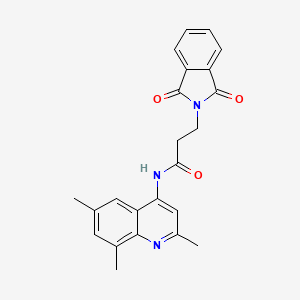

説明

The compound “3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate” is a complex organic molecule. It contains a chromen-7-yl group, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring. The molecule also contains methoxy groups and a benzoate ester group .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a chromene core with various substitutions. The 3,4-dimethoxyphenyl group suggests a phenyl ring with two methoxy groups at the 3 and 4 positions. The 4-oxo group indicates a carbonyl group at the 4 position of the chromene core. The 4-methoxybenzoate group suggests a benzoate ester with a methoxy group at the 4 position .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The ester group could undergo hydrolysis or transesterification. The aromatic rings might participate in electrophilic aromatic substitution reactions, and the methoxy groups could potentially be demethylated .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of aromatic rings and polar functional groups (like the ester and ether groups) would likely impact its solubility, melting point, boiling point, and other properties .科学的研究の応用

- Methyl 3,4-dimethoxybenzoate has been studied for its antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative damage caused by free radicals. Researchers have explored its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress .

- Tyrosinase is an enzyme involved in melanin production. Inhibiting tyrosinase can help regulate skin pigmentation and prevent hyperpigmentation disorders. Methyl 3,4-dimethoxybenzoate derivatives have been investigated as potential tyrosinase inhibitors for cosmetic and dermatological applications .

- Inflammation is associated with various diseases. Some studies suggest that Methyl 3,4-dimethoxybenzoate may exhibit anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways and its potential as a therapeutic agent .

- Although research is ongoing, Methyl 3,4-dimethoxybenzoate has shown promise as an anticancer agent. Studies have investigated its effects on cancer cell lines, including apoptosis induction and inhibition of tumor growth. Further research is needed to fully understand its mechanisms .

- Methyl 3,4-dimethoxybenzoate serves as a valuable intermediate in organic synthesis. Chemists use it to create more complex molecules, especially those with potential pharmaceutical applications. Its versatility makes it a useful building block in drug discovery .

- Ultraviolet (UV) radiation from sunlight can damage skin cells. Some compounds, including Methyl 3,4-dimethoxybenzoate, have been explored for their photoprotective effects. Researchers investigate their ability to absorb or scatter UV rays, potentially reducing skin damage .

Antioxidant and Free Radical Scavenging Properties

Tyrosinase Inhibition for Skin Health

Anti-Inflammatory Properties

Anticancer Activity

Synthetic Intermediate for Drug Development

Photoprotective Properties

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O7/c1-28-17-7-4-15(5-8-17)25(27)32-18-9-10-19-22(13-18)31-14-20(24(19)26)16-6-11-21(29-2)23(12-16)30-3/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISAUBNIOLJFGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2557311.png)

![N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide](/img/structure/B2557313.png)

![2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2557317.png)

![N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2557318.png)

![2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2557322.png)

![(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2557323.png)